

Lucitanib population pharmacokinetic PopPK modeling

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Compound Focus: Lucitanib

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Lucitanib PopPK Model and Covariate Analysis

Lucitanib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α/β) [1] [2]. The population pharmacokinetic (PopPK) model for **lucitanib** was developed using intensive and sparse oral pharmacokinetic data from five Phase 1/2 clinical studies involving 403 patients with advanced cancers [1] [2].

Lucitanib pharmacokinetics are best described by a **two-compartment model with zero-order release** into the dosing compartment, followed by first-order absorption and first-order elimination [1]. The structural model includes between-subject variability (BSV) for key parameters, and body weight was incorporated as a covariate using allometric scaling [2].

Quantitative Population Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and the impact of evaluated covariates on **lucitanib** exposure based on the final PopPK model:

Parameter	Description	Value/Findings
Structural Model	Compartments + Absorption	Two-compartment, zero-order release to dosing compartment, then first-order absorption [1]
Release Duration (D1)	Formulation impact	Tablet: 0.243 h; Capsule: 0.814 h (not clinically meaningful) [1]
Covariate: Body Weight	Impact on CL/F and V/F	Statistically significant; partially explained BSV [1]
Covariate: Formulation	Tablet vs. Capsule	Impact on release duration only, no clinically significant effect on overall exposure [1]

| **Covariates with No Significant Impact** | Demographics, Organ Function, Comedications | • Age, sex, race, tumor type [1] • Mild/Moderate renal impairment, mild hepatic impairment [1] • Concomitant CYP3A4/CYP2C8/P-gp inhibitors/inducers, Proton Pump Inhibitors (PPIs) [1] | | **Key Conclusion** | Between-Subject Variability (BSV) | High BSV supports safety-based dose titration in clinical practice [1] [2] |

Detailed Experimental Protocol for **Lucitanib PopPK** Analysis

This section details the methodologies used in the development of the **lucitanib** PopPK model.

Clinical Study Design and Patient Data

The analysis pooled data from five clinical trials [1]:

- **Studies:** E-3810-I-01 (NCT01283945), CO-3810-025 (NCT02202746), FINESSE (NCT02053636), E3810-II-02 (NCT02109016), INES (ISRCTN23201971)
- **Patient Population:** 403 patients with advanced solid tumors.
- **Dosing:** **Lucitanib** was administered orally at doses from 5 mg to 30 mg once daily. Two immediate-release formulations were used: a film-coated tablet and a hard gelatin capsule [1] [2].

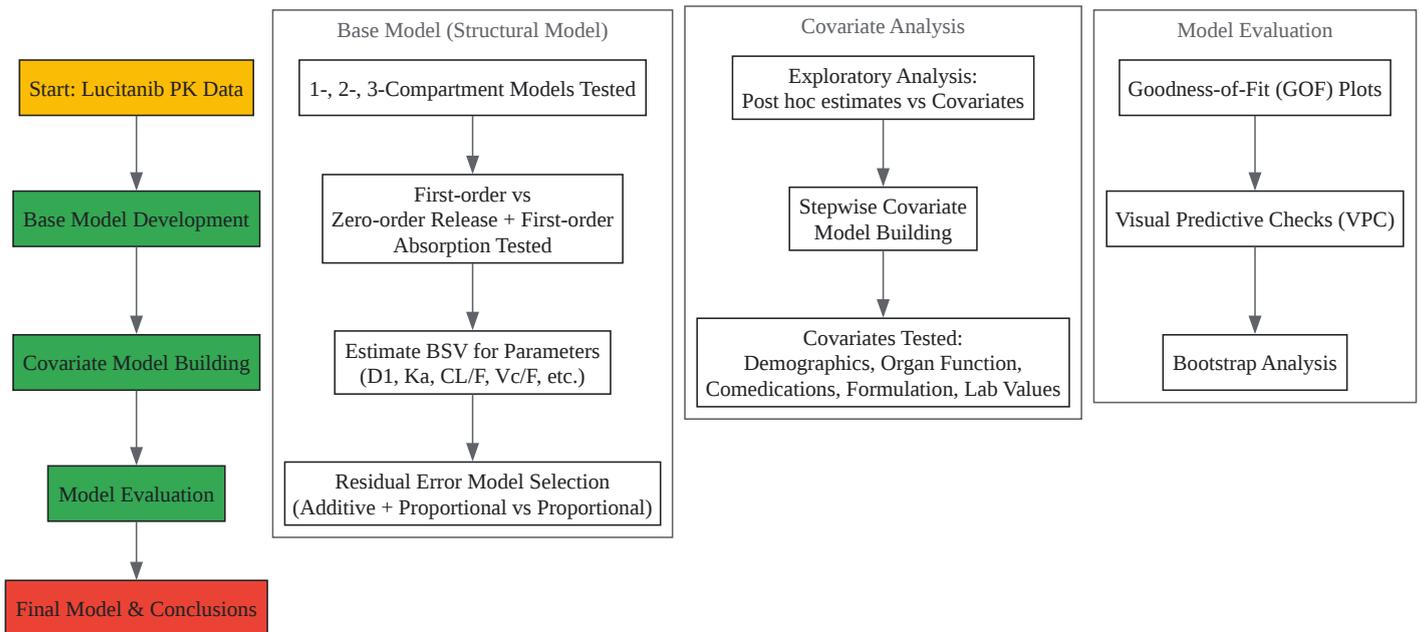
- **Pharmacokinetic Sampling:** A combination of intensive sampling (during the first cycle) and sparse sampling (across multiple cycles) was used to characterize the pharmacokinetic profile [1].

Bioanalytical Methods

- **Sample Collection:** Blood samples were collected in lithium heparin tubes and processed to plasma within approximately 30 minutes [2].
- **Quantification:** **Lucitanib** concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
- **Calibration Range:** The assay was calibrated from 2.00 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 2.00 ng/mL [2].

Pharmacometric Modeling Workflow

The modeling was performed using Non-linear Mixed Effects Modeling (NONMEM) software, and the workflow can be summarized as follows:



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Software and Estimation

- **Primary Software:** NONMEM (v.7.4.3) was used for model development [2].
- **Estimation Method:** First Order Conditional Estimation with Interaction (FOCE-I) [2].
- **Supporting Tools:** R (v.3.5) with Xpose (v.0.4.11) for graphics and Perl-speaks-NONMEM (PsN, v.4.8.1) for visual predictive checks and bootstrap analysis [2].

Base Model Development

- **Structural Model:** Various models (1-, 2-, and 3-compartment) with different absorption processes were tested. A 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption, provided the best fit [2].

- **Between-Subject Variability (BSV):** Was assessed for parameters including duration of zero-order release (D1), first-order absorption rate constant (Ka), apparent clearance (CL/F), apparent central volume (Vc/F), and others [2].
- **Residual Error:** Both proportional and combined (additive and proportional) error models were tested [2].

Covariate Model Building

- **Allometric Scaling:** Body weight was included a priori as a covariate on all clearance and volume parameters, with exponents fixed to 0.75 and 1.0, respectively [2].
- **Covariate Testing:** A stepwise approach was used to test the effects of various covariates (demographics, organ function, concomitant medications, formulation, etc.) on model parameters. Relationships were first explored graphically, then tested statistically [2].

Model Evaluation

- **Goodness-of-Fit (GOF):** Standard GOF plots were used for diagnostic assessment [2].
- **Visual Predictive Checks (VPC):** Used to evaluate the model's ability to simulate data that matches the observed data [2].
- **Bootstrap:** To assess the stability and precision of the parameter estimates [2].

Key Conclusions and Clinical Applications

The developed PopPK model adequately described **lucitanib**'s pharmacokinetics in patients with advanced cancer [1]. The analysis revealed **high between-subject variability**, which could not be fully explained by the covariates tested beyond body weight [1] [2]. This high variability supports the use of a **safety-based dose-titration strategy** in clinical practice to optimize individual drug exposure and maximize potential benefit for patients [1] [2].

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